molecular formula C18H14N2O6 B460962 Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate CAS No. 665000-35-1

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate

Cat. No.: B460962
CAS No.: 665000-35-1
M. Wt: 354.3g/mol
InChI Key: ZBYZNEHXVYKERD-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate is a complex organic compound with a unique structure that combines multiple functional groups, including amino, cyano, hydroxymethyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 4-(2-cyano-3-hydroxy-4-oxo-4H-pyran-6-yl)benzaldehyde. This intermediate is then subjected to further reactions, including amination and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the cyano group results in an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for investigating the mechanisms of enzyme catalysis and substrate specificity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the cyano and amino groups suggests that these derivatives could exhibit biological activities such as enzyme inhibition or receptor binding, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique structure may impart desirable properties such as enhanced thermal stability or specific reactivity.

Mechanism of Action

The mechanism of action of Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile, facilitating various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate
  • Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]phenylacetate
  • Ethyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyrano[3,2-b]pyran core structure. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-24-18(23)10-4-2-9(3-5-10)14-12(7-19)17(20)26-15-13(22)6-11(8-21)25-16(14)15/h2-6,14,21H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZNEHXVYKERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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